N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide typically involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or transition metals are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxazole ring .
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Pharmaceuticals: Benzoxazole derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. They can act as enzyme inhibitors or receptor modulators.
Agrochemicals: These compounds are explored for their use as pesticides and herbicides due to their biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide: can be compared with other benzoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H8BrClN2O2 |
---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-5-6-11(16)10(7-8)14(19)17-13-9-3-1-2-4-12(9)20-18-13/h1-7H,(H,17,18,19) |
InChI Key |
ZYQDAIPBCHNSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.